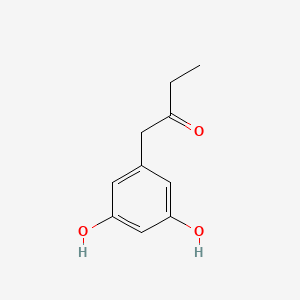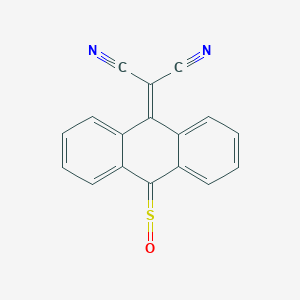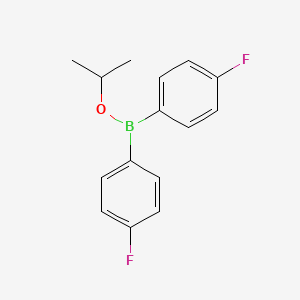
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C15H15BF2O. It is known for its unique structure, which includes two 4-fluorophenyl groups and a 1-methylethyl ester group attached to a borinic acid core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester typically involves the reaction of 4-fluorophenylboronic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
4−Fluorophenylboronic acid+Isopropyl alcohol→Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester involves its ability to interact with various molecular targets. The compound can form stable complexes with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated by the boron atom, which can coordinate with electron-rich sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Borinic acid, bis(4-chlorophenyl)-, 1-methylethyl ester
- Borinic acid, bis(4-bromophenyl)-, 1-methylethyl ester
- Borinic acid, bis(4-methylphenyl)-, 1-methylethyl ester
Uniqueness
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can enhance the compound’s stability and reactivity, making it particularly useful in various chemical and biological applications.
Properties
CAS No. |
189254-48-6 |
|---|---|
Molecular Formula |
C15H15BF2O |
Molecular Weight |
260.09 g/mol |
IUPAC Name |
bis(4-fluorophenyl)-propan-2-yloxyborane |
InChI |
InChI=1S/C15H15BF2O/c1-11(2)19-16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11H,1-2H3 |
InChI Key |
XJYDNDFZPODFJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
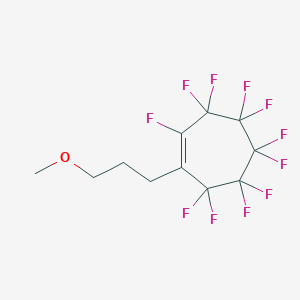
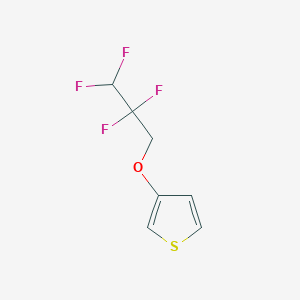

![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
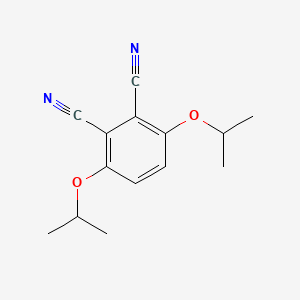
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
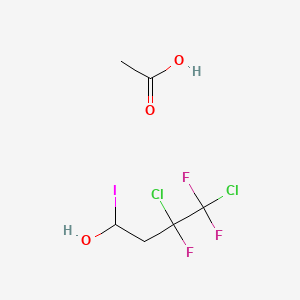
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)

![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
